1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one is an organic compound that features a cyclohexene ring fused to a phenylprop-2-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one typically involves the aldol condensation reaction between cyclohexanone and cinnamaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(Cyclohex-1-en-1-yl)piperidine
- 1-(Cyclohex-1-en-1-yl)azepine
- Benzene, [(cyclohex-1-en-1-yl)methyl]-
Comparison: 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one is unique due to its combination of a cyclohexene ring and a phenylprop-2-en-1-one structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the phenyl ring allows for electrophilic substitution reactions, which may not be as prominent in other cyclohexene derivatives.
Properties
CAS No. |
101183-80-6 |
---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,11-12H,2,5-6,10H2 |
InChI Key |
FWERWJYBTDORDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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